molecular formula C23H20ClN3O2S2 B3399307 N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040635-73-1

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3399307
CAS No.: 1040635-73-1
M. Wt: 470 g/mol
InChI Key: OMPIQFMMWISHLM-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the acetamide group and the chlorophenylmethyl substituent. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives and acetamide-containing molecules. Examples might include:

  • 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine-2-thiol
  • N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-ylthio)acetamide

Uniqueness

What sets N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound has a unique structure characterized by the combination of a thieno[3,2-d]pyrimidine core and an acetamide moiety. The synthesis typically involves multi-step organic reactions, starting with the thieno[3,2-d]pyrimidine core's preparation followed by the introduction of the acetamide group and chlorophenylmethyl substituent. Key reagents include chlorinating agents and sulfur sources under controlled conditions to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's structure facilitates binding to these targets, potentially inhibiting or activating various biological pathways. This interaction can lead to diverse biological effects depending on the target involved .

Antimicrobial Properties

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antibacterial and antimycobacterial activity. In vitro studies have shown that derivatives with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial properties .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget StrainMIC (µg/mL)
4cS. aureus15
4eE. coli10
5gM. tuberculosis5

Cytotoxic Effects

Studies on related pyridothienopyrimidine derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the micromolar range against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The structure of these compounds plays a critical role in their ability to inhibit cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7aMCF71.18
7dHCT1161.97
8bPC34.18

Case Studies

  • Antimicrobial Study : A study evaluated several thienopyrimidine derivatives for their antimicrobial efficacy against standard strains of bacteria and mycobacteria. The results indicated that compounds with a substituted amido or imino side chain exhibited enhanced activity compared to those without these modifications .
  • Cytotoxicity Evaluation : Another research project focused on the cytotoxic potential of pyridothienopyrimidine derivatives against selected cancer cell lines. The findings highlighted that certain structural modifications led to significant improvements in cytotoxicity, suggesting a pathway for developing more effective anticancer agents .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-2-27-22(29)21-20(17(13-30-21)15-8-4-3-5-9-15)26-23(27)31-14-19(28)25-12-16-10-6-7-11-18(16)24/h3-11,13H,2,12,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPIQFMMWISHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 4
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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